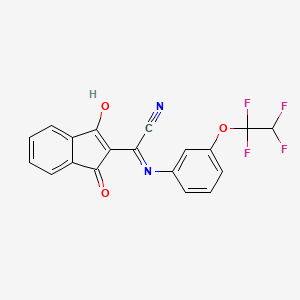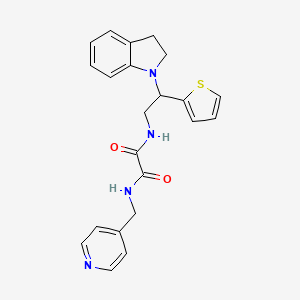![molecular formula C11H16O4 B2717168 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one CAS No. 2138000-10-7](/img/structure/B2717168.png)
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one is a chemical compound with the CAS Number: 2138000-10-7 . It has a molecular weight of 212.25 and its molecular formula is C11H16O4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16O4/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h1-8H2 . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique
Structural Analysis and Synthesis
The structural analysis and synthesis of dispiro compounds, including the related dispiro orthocarbonate and tetraoxanes, have been a significant area of research. These studies focus on the synthesis methodologies, crystal structures, and the physical and chemical properties of these compounds. For instance, Betz and Klüfers (2007) detailed the crystal structure of a related dispiro compound, highlighting the typical bond-length differences observed in such molecules and their polar arrangement established by van der Waals interactions and hydrogen bonds (Betz & Klüfers, 2007).
Antimalarial Activity
Methyl-substituted dispiro-1,2,4,5-tetraoxanes have been investigated for their antimalarial activity. McCullough et al. (2000) explored the structural correlations with antimalarial activity, demonstrating the importance of molecular structure in the efficacy of these compounds against malaria (McCullough et al., 2000). Similarly, Ellis et al. (2008) reported on a two-step synthesis of dispiro-1,2,4,5-tetraoxanes with significant antimalarial activity, highlighting the potential of these compounds in antimalarial drug development (Ellis et al., 2008).
Liquid Crystal Phases
Research into the liquid crystal phases of dispiro compounds has shown that some derivatives functionalized with flexible side groups exhibit narrow liquid-crystal phases. Boettcher et al. (1992) synthesized a series of symmetrically and unsymmetrically substituted spiro compounds, providing insight into the potential applications of dispiro compounds in materials science (Boettcher et al., 1992).
Antiparasitic Efficacy
Wang et al. (2011) explored the activity of dispiro peroxides against Fasciola hepatica, demonstrating superior efficacy compared to ozonides. This research highlights the potential of dispiro compounds in the treatment of parasitic infections (Wang et al., 2011).
Mechanistic Insights
Investigations into the mechanistic aspects of dispiro compounds, particularly their reactions with iron(II) and the formation of carbon-centered radicals, provide valuable insights into their potential biological activities and interactions. Tang et al. (2005) characterized the reactions of dispiro-1,2,4-trioxanes with ferrous bromide, offering insights into the electronic and steric effects influencing the reactivity of these compounds (Tang et al., 2005).
Propriétés
IUPAC Name |
4,9,12-trioxadispiro[4.2.48.25]tetradecan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-9-1-6-13-10(9)2-4-11(5-3-10)14-7-8-15-11/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNAAYINMBYNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C1=O)CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)
![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)
![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)
